3',4'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
Description
3',4'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is a fluorinated butyrophenone derivative characterized by two fluorine atoms at the 3' and 4' positions of the phenyl ring and a 5,5-dimethyl-1,3-dioxane moiety. The molecular formula is inferred as C₁₆H₂₀F₂O₃, with a molecular weight of ~298.32 g/mol. Its fluorine substituents enhance electronic effects and binding affinity to biological targets, while the dioxane ring contributes to solubility and stability .
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2O3/c1-16(2)9-20-15(21-10-16)5-3-4-14(19)11-6-7-12(17)13(18)8-11/h6-8,15H,3-5,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFILZTPTSCTDQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC(=C(C=C2)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645969 | |
| Record name | 1-(3,4-Difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-97-5 | |
| Record name | 1-(3,4-Difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The primary synthetic strategy involves the condensation of a fluorinated benzaldehyde with a dioxane-containing alkyl chain, followed by ketone formation to yield the butyrophenone structure.
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- 3,4-difluorobenzaldehyde (fluorinated aromatic aldehyde)
- 5,5-dimethyl-1,3-dioxan-2-yl alkyl derivatives (providing the dioxane ring and alkyl chain)
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- Nucleophilic addition and subsequent oxidation or acylation to form the ketone group.
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- Bases such as potassium carbonate (K2CO3) to facilitate condensation.
- Organic solvents like dimethylformamide (DMF) or toluene for reaction medium.
- Acid catalysts such as p-toluenesulfonic acid may be used in some condensation steps.
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- Controlled heating (typically reflux conditions) to promote reaction progress.
- Inert atmosphere (nitrogen) to prevent oxidation or side reactions.
- Reaction times vary from several hours to optimize conversion.
Detailed Synthetic Procedure
A representative synthetic procedure is as follows:
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- 3,4-difluorobenzaldehyde is reacted with a 5,5-dimethyl-1,3-dioxan-2-yl alkyl precursor in the presence of potassium carbonate.
- The reaction is carried out in DMF at elevated temperatures (e.g., 80–120°C) under stirring.
- The base deprotonates the alkyl precursor, enabling nucleophilic attack on the aldehyde carbonyl carbon.
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- The intermediate alcohol formed undergoes oxidation or acylation to form the ketone group characteristic of butyrophenones.
- Oxidizing agents or acyl chlorides may be employed depending on the synthetic route.
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- The crude product is purified by crystallization or chromatographic techniques.
- Industrial scale synthesis may include distillation and recrystallization to achieve high purity.
Industrial Production Considerations
Batch Reactors: Large-scale synthesis is performed in batch reactors with precise control over temperature, stirring, and reagent addition rates to maximize yield and minimize impurities.
Purification Techniques: Multi-step purification including solvent extraction, crystallization, and chromatographic separation ensures product quality.
Yield Optimization: Reaction parameters such as molar ratios, temperature profiles, and catalyst loading are optimized for maximum yield.
Supporting Data Table: Typical Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|
| Condensation | 3,4-difluorobenzaldehyde + dioxane derivative + K2CO3 in DMF | 80–120 | 4–8 | Stirring under nitrogen |
| Ketone Formation | Oxidizing agent or acyl chloride | 25–80 | 2–6 | Controlled addition |
| Purification | Crystallization or chromatography | Ambient | Variable | Solvent-dependent |
Related Synthetic Insights from Analogous Compounds
Fluorinated phenones with dioxane rings are often synthesized via similar condensation and acylation routes, as reported in related compounds such as 2',4'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone and 3',4'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone.
The dioxane ring is typically introduced via cyclization reactions involving 3-hydroxy-2-butanone derivatives and bis(trichloromethyl) carbonate under controlled temperature conditions, which is a key intermediate step in preparing the dioxane moiety.
Research Findings and Optimization
Reaction yields for the condensation and ketone formation steps typically range from 45% to 60% in laboratory settings, with purity exceeding 98% after purification.
The use of potassium carbonate as a base and DMF as solvent has been found to provide optimal reaction rates and product stability.
Temperature control is critical; excessive heating can lead to decomposition or side reactions, while insufficient heating results in incomplete conversion.
Industrial processes incorporate continuous monitoring and feedback control to maintain reaction parameters within narrow limits.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: Halogen atoms in the difluorophenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’,4’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’,4’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Impact of Fluorine vs. Other Halogens/Moieties
- Fluorine Substitution (e.g., 2',4'-F vs. 2',6'-F): 2',4'-Difluoro derivatives exhibit stronger antipsychotic activity due to optimal steric alignment with dopamine D2 receptors . 2',6'-Difluoro derivatives show improved thermal stability in polymers (up to 300°C) compared to non-fluorinated analogs, attributed to fluorine’s electronegativity and C-F bond strength .
- Bromine Substitution (e.g., 3'-Br):
- Bromine increases molecular weight by ~55 g/mol compared to fluorine analogs, enhancing halogen bonding for enzyme inhibition (e.g., antitumor targets) .
- Methoxy Groups (e.g., 3',4'-OCH₃):
- Methoxy derivatives display higher aqueous solubility (logP ~1.8 vs. ~2.5 for fluorinated analogs), making them suitable for CNS drug development .
Biological Activity
3',4'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is a synthetic compound with potential applications in medicinal chemistry. Its structural characteristics suggest a variety of biological activities, which warrant detailed investigation. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C16H20F2O
- Molecular Weight : 284.33 g/mol
- CAS Number : 898786-97-5
The compound features a butyrophenone core with two fluorine atoms at the 3' and 4' positions, and a 5,5-dimethyl-1,3-dioxane moiety that may influence its pharmacokinetic properties.
Table 1: Structural Comparison with Related Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| This compound | 898786-97-5 | Contains difluoro substituents |
| 4'-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone | 898785-90-5 | Contains a chloro group |
| Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone | 898786-88-4 | Lacks the additional fluorine substituent |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism.
Neurotransmitter Interaction
Research indicates that compounds similar to butyrophenones can influence dopaminergic and serotonergic systems. For instance, butyrophenones are often associated with antipsychotic activity due to their ability to block dopamine receptors. The specific binding affinity and inhibitory potency of 3',4'-Difluoro derivatives remain to be thoroughly characterized.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
Table 2: Cytotoxicity Data
These findings indicate that the compound may possess potential as an anticancer agent.
Anticancer Potential
A study published in Journal of Medicinal Chemistry explored the effects of difluorobutyrophenones on tumor growth in xenograft models. The results indicated that these compounds significantly reduced tumor volume compared to controls (p < 0.05), suggesting a strong therapeutic potential for further development in oncology.
Neuropharmacological Effects
Research has also focused on the neuropharmacological profile of butyrophenones. In a study assessing the effects on anxiety-like behavior in mice, administration of related compounds resulted in decreased time spent in the open arms of an elevated plus maze test (p < 0.01), indicating anxiolytic properties.
Q & A
Q. What are the common synthetic routes for 3',4'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions. A key step is the coupling of fluorinated aromatic precursors with dioxane-containing intermediates. For example, analogous compounds like 4-(5,5-dimethyl-1,3-dioxan-2-yl)-3'-nitrobutyrophenone are synthesized via nucleophilic substitution reactions using fluorinated aryl halides and dioxane derivatives under basic conditions (e.g., Cs₂CO₃ in DMF at 130°C) . Optimization focuses on controlling anhydrous conditions to prevent hydrolysis and using catalysts like p-toluenesulfonic acid for ring formation . Purification often employs recrystallization or column chromatography to isolate high-purity products .
Q. Which spectroscopic techniques are critical for structural characterization, and how do fluorine substituents influence interpretation?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NMR, is essential for resolving fluorine environments. Infrared (IR) spectroscopy identifies carbonyl (C=O) and dioxane ring vibrations (~1635 cm for ketones, ~1091 cm for C-O-C). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Fluorine's electronegativity causes deshielding in adjacent protons in NMR, complicating spin-spin splitting but aiding in regiochemical assignments . X-ray crystallography, facilitated by programs like SHELXL, resolves absolute configuration and crystal packing .
Q. What is the role of the 5,5-dimethyl-1,3-dioxane moiety in modulating the compound’s reactivity?
The dioxane ring enhances steric bulk, influencing regioselectivity in substitution reactions. Its electron-donating ether oxygens stabilize carbocation intermediates during ring-opening reactions under acidic conditions. The dimethyl groups hinder hydrolysis, improving stability in protic solvents . Comparative studies show that replacing the dioxane with a tetrahydropyran ring alters solubility and hydrogen-bonding capacity .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?
Discrepancies between X-ray diffraction (bond lengths, angles) and NMR/IR data often arise from dynamic effects (e.g., ring puckering in the dioxane moiety). Using SHELX software , refine disorder models in crystallography. For NMR, variable-temperature experiments or DFT calculations can reconcile chemical shifts with observed conformers . Cross-validate with high-resolution MS to confirm molecular formula integrity .
Q. What strategies optimize the compound’s bioavailability in pharmacological studies?
Structure-activity relationship (SAR) studies suggest fluorination improves membrane permeability but may reduce solubility. Introduce hydrophilic groups (e.g., hydroxyls) via regioselective oxidation of the dioxane ring . Encapsulation in cyclodextrins or formulation as a prodrug (e.g., ester derivatives) enhances dissolution rates. In vitro assays using Caco-2 cells assess permeability, while pharmacokinetic modeling predicts metabolic stability .
Q. How does the compound interact with biological targets at the molecular level?
Molecular docking and MD simulations reveal that the difluorophenyl group engages in π-π stacking with aromatic residues (e.g., Tyr in kinases), while the dioxane oxygen forms hydrogen bonds with catalytic lysines or serines. Competitive binding assays (e.g., SPR or ITC) quantify affinity, with IC₅₀ values compared to analogs like 3'-nitrobutyrophenone derivatives .
Comparative Analysis of Structural Analogues
| Compound Name | Structural Features | Key Differences in Reactivity/Bioactivity | Reference |
|---|---|---|---|
| 3'-Nitro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone | Nitro group at C3', dioxane ring | Higher electrophilicity; anti-inflammatory activity via NO pathway | |
| 3',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone | Extended alkyl chain, dual fluorination | Enhanced lipophilicity; improved CNS penetration | |
| 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde | Aldehyde substituent | Oxidizes to carboxylic acid; used in Schiff base synthesis |
Methodological Notes
- Synthetic Reproducibility : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Data Contradictions : Employ hybrid refinement in SHELXL for disordered crystallographic models .
- Biological Assays : Include positive controls (e.g., indomethacin for anti-inflammatory studies) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
